Topaquinone

Bioinorganic Chemistry Enzyme Model Studies Amine Oxidation Catalysis

Sourcing Topaquinone (TPQ, 6-hydroxydopa quinone) for copper amine oxidase (CuAO) research demands the authentic cofactor. Generic o-quinones or alternative quinoproteins (LTQ, TTQ) fail to replicate TPQ's unique self-processing biogenesis (Cu²⁺/O₂-dependent, ~0.28 h⁻¹) and 2-hydroxy group essential for catalytic amine oxidation. Our compound is validated for enzyme reconstitution, mechanistic trapping, and as a benchmark for bioinspired catalyst design. Ensure experimental validity—avoid Michael-adduct-prone substitutes. Request a quote for research-grade purity ≥98%.

Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
CAS No. 135791-48-9
Cat. No. B1675334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopaquinone
CAS135791-48-9
Synonyms6-hydroxydopa quinone
6-hydroxydopa quinone, (6-OH-3,4-dioxo)-tautomer
6-hydroxyphenylalanine-3,4-dione
topa quinone
topaquinone
Molecular FormulaC9H9NO5
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=O)C1=O)O)CC(C(=O)O)N
InChIInChI=1S/C9H9NO5/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11/h2-3,5,11H,1,10H2,(H,14,15)/t5-/m0/s1
InChIKeyYWRFBISQAMHSIX-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Topaquinone (CAS 135791-48-9): A Redox Cofactor for Copper Amine Oxidase Research


Topaquinone (TPQ), chemically known as 6-hydroxydopa quinone or 2,4,5-trihydroxyphenylalanine quinone, is a redox cofactor derived from the post-translational modification of a tyrosine residue [1]. As a quinonoid cofactor found in copper-containing amine oxidases (CuAOs), TPQ is essential for the catalytic oxidative deamination of primary amines [2]. Its structure, first identified in 1990, consists of an L-α-amino acid backbone with a 4-hydroxy-3,6-dioxo tautomeric form [3]. This compound is utilized in enzyme mechanism studies, bioinorganic chemistry, and the development of model catalysts.

Why Topaquinone Cannot Be Replaced by Generic o-Quinones or Alternative Cofactors in Research Applications


Direct substitution of Topaquinone (TPQ) with generic quinones or alternative cofactors such as Lysyl Tyrosylquinone (LTQ) or Tryptophan Tryptophylquinone (TTQ) is not viable due to fundamental differences in their biological and chemical functions. TPQ is a unique self-processed, protein-derived cofactor specific to copper amine oxidases, formed by a Cu²⁺- and O₂-dependent six-electron oxidation of a tyrosine residue [1]. In contrast, generic o-quinones like 4-tert-butyl-o-quinone lack the critical 2-hydroxy group necessary for efficient catalytic amine oxidation and are prone to forming Michael adducts that terminate catalysis [2]. Furthermore, while LTQ and TTQ are also quinonoid cofactors, they are found in entirely different enzyme families (lysyl oxidase and methylamine dehydrogenase, respectively) and possess distinct structural and redox properties [3]. Therefore, research requiring the authentic TPQ cofactor for mechanistic studies, enzyme reconstitution, or model compound synthesis cannot rely on these alternatives without compromising experimental validity and relevance.

Quantitative Evidence for Topaquinone Differentiation: Activity, Mechanism, and Reconstitution Data


Essential 2-Hydroxy Group Enables Catalytic Turnover in Topaquinone Analogs vs. Inactive p-Quinones

Model studies demonstrate that Topaquinone analogs bearing the 2-hydroxy group (e.g., TPQ hydantoin (1(ox))) are efficient catalysts for the aerobic oxidation of benzylamine, whereas simple p-benzoquinones are completely catalytically inactive. This functional difference is attributed to the 2-hydroxy group's role in preventing Michael adduct formation and facilitating reoxidation [1].

Bioinorganic Chemistry Enzyme Model Studies Amine Oxidation Catalysis

Higher Catalytic Efficiency of Bulky Topaquinone Analogs vs. o-Quinones in Amine Oxidation

In a direct comparison of quinone catalysts for benzylamine oxidation, the order of reactivity was determined to be 2-hydroxy-5-alkyl-1,4-benzoquinone with a bulky alkyl group (compound 5) > 4-tert-butyl-o-quinone (compound 14) > 4-methyl-o-quinone (compound 13). This trend correlates with the quinones' redox potentials [1].

Catalysis Organic Chemistry Mechanistic Enzymology

Metal Ion Specificity: Cu²⁺ is Required for Full TPQ Activity; Co²⁺ Yields Only Trace Activity

Copper is essential for the catalytic mechanism of TPQ-dependent amine oxidases, as it maintains the correct active site geometry. Reconstitution of copper-free enzyme with Cu²⁺ fully restores activity, while reconstitution with Co²⁺ results in only very low activity [1]. While Co²⁺ and Ni²⁺ can be incorporated, they are much less efficient in forming the mature TPQ cofactor [2].

Bioinorganic Chemistry Enzymology Cofactor Biogenesis

TPQ Biogenesis Rate: Cu(I)-Dependent Pathway vs. Cu(II)-Dependent Pathway

The rate of TPQ biogenesis has been characterized for both Cu(II) and Cu(I) pathways. In a study on the yeast Hansenula polymorpha amine oxidase, the Cu(I)-dependent pathway produced mature TPQ cofactor at a rate of 0.28 h⁻¹ upon aeration, yielding an enzyme with kinetic properties identical to that formed via the Cu(II)-dependent pathway [1].

Cofactor Biogenesis Kinetics Copper Enzymes

Distinct Spectral Signatures for TPQ vs. SSAO/Lysyl Oxidase Cofactors

TPQ exhibits unique spectroscopic properties that allow for its rapid and specific identification, distinguishing it from other quinonoid cofactors. The p-nitrophenylhydrazone derivative of TPQ absorbs at 457-463 nm at neutral pH and at 575-587 nm in basic solution. These spectral properties differ from those reported for semicarbazide-sensitive amine oxidase (SSAO) derivatized with the same reagents [1].

Analytical Chemistry Enzyme Assays Cofactor Identification

pH-Dependent Catalytic Turnover and Kinetic Isotope Effect for a Topaquinone Model

A model TPQ compound, the N-pivaloyl derivative of 6-hydroxydopamine quinone, catalyzes the oxidative deamination of benzylamine with an efficiency that increases at higher pH, exceeding six turnovers at pH 10. An apparent α-C deuterium kinetic isotope effect of 10 was observed under these conditions [1].

Catalysis Mechanistic Enzymology Kinetics

Primary Research and Application Scenarios for Topaquinone (CAS 135791-48-9)


Mechanistic Studies of Copper Amine Oxidases

Used as the authentic cofactor or its model compound to investigate the catalytic mechanism of CuAOs. This includes studies of the reductive and oxidative half-reactions, intermediate trapping, and the role of the essential 2-hydroxy group and active site copper [1][2].

Biogenesis and Post-Translational Modification Research

Employed in studies of the autocatalytic, Cu²⁺/O₂-dependent formation of TPQ from a tyrosine residue. Quantitative kinetic data on biogenesis rates (e.g., 0.28 h⁻¹ for Cu(I)-dependent formation) are used to model and understand this unique self-processing event [3].

Development and Validation of Bioinspired Catalysts

Serves as a structural and functional benchmark for designing small-molecule catalysts that mimic CuAO activity. Comparative data on the reactivity of TPQ analogs versus o- and p-quinones (reactivity order: 5 > 14 > 13) guide the synthesis of more efficient catalysts [4].

Analytical Standard for Cofactor Identification and Quantification

Utilized as a reference standard for spectroscopic identification (e.g., UV-Vis λmax of 457-463 nm for p-nitrophenylhydrazone derivative) to confirm the presence and identity of the TPQ cofactor in purified enzymes or complex biological samples, distinguishing it from other quinone cofactors [5].

Technical Documentation Hub

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